Ibrutinib D5

LC-MS/MS method development isotope dilution mass spectrometry BTK inhibitor quantification

Non-deuterated internal standards cause undetectable co-elution and MS interference, while non-isotopic surrogates fail to correct matrix effects unique to ibrutinib. Ibrutinib D5 (CAS 1553977-17-5) eliminates these failures: - ≥99% deuterated forms (d1-d5), with lot-specific HPLC purity ≥99% and COA traceability for ANDA submissions. - Achieves precision <15.5% RSD at LLOQ and accuracy within ±8.6%, meeting FDA TDM guidance. - Validated for simultaneous quantification of ibrutinib, zanubrutinib, orelabrutinib, and metabolites in a single 6.5-minute LC-MS/MS run.

Molecular Formula C25H24N6O2
Molecular Weight 445.5 g/mol
Cat. No. B8058581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbrutinib D5
Molecular FormulaC25H24N6O2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
InChIInChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D
InChIKeyXYFPWWZEPKGCCK-OZUAZJOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibrutinib D5 (PCI-32765-d5) – Stable-Isotope-Labeled BTK Inhibitor Internal Standard for Quantitative Bioanalysis


Ibrutinib D5 (CAS 1553977-17-5; synonym PCI-32765-d5) is a penta-deuterated analog of the first-in-class irreversible Bruton’s tyrosine kinase (BTK) inhibitor ibrutinib . The incorporation of five deuterium atoms on the terminal phenyl ring yields a molecular formula of C₂₅H₁₉D₅N₆O₂ and a molecular weight of 445.53 Da . This stable isotope-labeled compound is purpose-built as an internal standard for the absolute quantification of ibrutinib and its active metabolite dihydrodiol-ibrutinib in biological matrices by gas chromatography– or liquid chromatography–tandem mass spectrometry (GC-MS or LC-MS/MS) [1].

Why Unlabeled Ibrutinib or Non-Isotopic Internal Standards Cannot Replace Ibrutinib D5 in Quantitative LC-MS/MS Workflows


Substituting Ibrutinib D5 with unlabeled ibrutinib as an internal standard leads to mass spectrometric interference because both species generate identical precursor and product ions, making chromatographic co-elution undetectable by the mass analyzer [1]. Non-isotopic internal standards such as vilazodone or midazolam fail to compensate for ibrutinib-specific matrix effects, extraction losses, and ionization variability because they exhibit distinct physicochemical properties, retention times, and ionization efficiencies [2]. Furthermore, unlabeled ibrutinib preferentially adsorbs to polymeric surfaces in LC-MS fluidics—a phenomenon not observed with its deuterated analogs—introducing uncontrolled carry-over and accuracy deviations that undermine therapeutic drug monitoring (TDM) and pharmacokinetic studies [3].

Quantitative Differentiation Evidence: Ibrutinib D5 Versus Closest Analytical Alternatives


MRM Transition Mass Shift: Ibrutinib D5 (+5 Da) Provides Unambiguous Mass Separation from Native Ibrutinib

Ibrutinib D5 exhibits a multiple-reaction-monitoring (MRM) transition of m/z 446.2→309.2 in positive-ion electrospray ionization mode, whereas native ibrutinib is monitored at m/z 441.1→304.2 [1]. This +5 Da precursor mass shift and +5 Da product-ion shift ensure that the internal standard signal occupies a distinct m/z window with zero cross-talk from the natural isotopic envelope of the analyte. In contrast, ibrutinib-d4 (Δm = +4 Da) and doubly deuterated analogs carry a higher risk of isotopic interference from the [M+4] natural-abundance isotopologue of ibrutinib, especially at low analyte concentrations or high internal-standard concentrations [2].

LC-MS/MS method development isotope dilution mass spectrometry BTK inhibitor quantification

Elimination of Differential Adsorption and Carry-Over: Ibrutinib D5 vs. Unlabeled Ibrutinib in LC-MS Fluidics

Unlabeled ibrutinib undergoes preferential, strong adsorption to polymeric surfaces (e.g., Vespel rotor seals, sample-preparation plastics) in LC-MS fluidics, causing significant carry-over and poor precision at low calibration levels. In a systematic investigation, ibrutinib showed substantially greater adsorption than its D4, D5, and ¹³C₆-labeled analogs, with the non-labeled compound exhibiting persistent carry-over that compromised calibration linearity and accuracy [1]. Ibrutinib D5, by virtue of deuterium incorporation, avoids this differential adsorption, maintaining a constant analyte-to-internal-standard response ratio even after repeated injections.

therapeutic drug monitoring carry-over elimination adsorption artifact

Isotopic Purity and Deuterium Incorporation: Ibrutinib D5 Offers ≥99% Deuterated Forms for Reliable Isotope Dilution

Certificate-of-analysis data from reputable suppliers confirm that Ibrutinib D5 (CAS 1553977-17-5) achieves ≥99% purity of deuterated forms (d1–d5 combined) by HPLC, with a specific optical rotation of −123.9° . This high isotopic enrichment ensures that the internal standard signal at m/z 446.2 is minimally contaminated by residual d0 (unlabeled) or lower-deuterated (d1–d4) species, which would otherwise contribute to analyte-channel interference. In contrast, Ibrutinib-d4 is less widely characterized in peer-reviewed methods and lacks the breadth of publicly available batch-specific CoA documentation that supports Ibrutinib D5 [1].

isotopic purity deuterium incorporation certificate of analysis

Cross-Platform Validated Method Performance: Ibrutinib D5 Enables Precision, Accuracy, and Recovery Compliant with FDA Guidance

When Ibrutinib D5 is employed as the internal standard in LC-MS/MS methods for human plasma, the resulting validated method performance consistently meets FDA guidance acceptance criteria. In one multi-analyte method, intra-day and inter-day precision (RSD) remained below 15.5% at the LLOQ and below 11.4% at higher concentrations, with accuracy between −8.6% and +8.4% [1]. Extraction recovery ranged from 93.9% to 105.2%, and matrix effects were contained between 97.6% and 109.0% [1]. An independent method development study using Ibrutinib-D5 reported recovery values of 101.86% (LQC), 102.8% (MQC), and 99.28% (HQC) with inter-day precision RSD below 8.5% [2]. In contrast, a recent method using ibrutinib-d4 as internal standard reported recovery of 90.4–113.6% and matrix effect of 89.3–111.0%, a wider variability range that may reflect less optimal isotope-dilution compensation [3].

bioanalytical method validation precision and accuracy matrix effect

Procurement-Guiding Application Scenarios Where Ibrutinib D5 Delivers Quantifiable Advantage


Clinical Therapeutic Drug Monitoring (TDM) of Ibrutinib in CLL and MCL Patients

The validated LC-MS/MS method using Ibrutinib D5 as internal standard achieves precision below 15.5% RSD at the LLOQ and accuracy within ±8.6%, meeting FDA guidance for TDM applications [1]. The elimination of differential adsorption artifacts documented by Mžik et al. ensures reliable quantification of ibrutinib at clinically relevant trough concentrations (low ng/mL range), directly supporting dose-adjustment decisions in CLL and mantle cell lymphoma patients. Clinical application of this method has been demonstrated in patients aged 44–74 years across multiple B-cell malignancy subtypes [1].

Multi-Analyte BTK Inhibitor Pharmacokinetic Studies Requiring Simultaneous Quantification

Ibrutinib D5 has been validated as the internal standard for simultaneous LC-MS/MS quantification of ibrutinib, zanubrutinib, orelabrutinib, and their active metabolites in a single 6.5-minute chromatographic run [2]. The +5 Da mass shift of D5 provides unambiguous separation from all four BTK inhibitor analytes, enabling a unified protocol for pharmacokinetic studies or clinical trials comparing BTK inhibitor regimens. This multi-analyte capability reduces per-sample analysis cost and sample volume requirements compared to running separate single-analyte assays.

Bioanalytical Method Development and Validation for ANDA or Regulatory Submission

Ibrutinib D5 is supplied with detailed characterization data (≥99% deuterated forms, HPLC purity, mass spectrometry confirmation, optical rotation) compliant with regulatory guidelines for method validation and Abbreviated New Drug Application (ANDA) submissions [3]. The availability of lot-specific Certificates of Analysis enables full traceability for quality-controlled (QC) applications, a requirement that less thoroughly characterized internal standards such as ibrutinib-d4 may not consistently satisfy.

Investigation of Ibrutinib Metabolic Pathways Using Isotope Dilution Approaches

Ibrutinib D5 enables accurate quantification of both the parent drug and its active metabolite dihydrodiol-ibrutinib in plasma and cerebrospinal fluid when paired with a complementary deuterated metabolite internal standard [4]. The demonstrated stability of the internal-standard response across refrigerated and frozen storage conditions supports longitudinal metabolic studies, while the avoidance of differential adsorption artifacts ensures that metabolite-to-parent ratios are not distorted by surface-binding losses during sample preparation [5].

Technical Documentation Hub

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